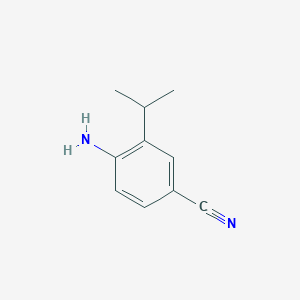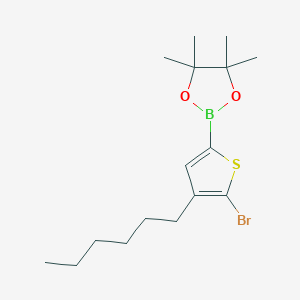
L-N-Boc-3-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-N-Boc-3-methylmorpholine is a chemical compound with the molecular formula C10H19NO3. It is a derivative of morpholine, a heterocyclic amine that is widely used in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl group at the 3-position of the morpholine ring. This compound is commonly used in peptide synthesis and other organic reactions due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
L-N-Boc-3-methylmorpholine can be synthesized through several methods. One common approach involves the reaction of 3-methylmorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. The compound is then purified through techniques such as distillation or crystallization to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
L-N-Boc-3-methylmorpholine undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the morpholine ring.
Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives, which may have different reactivity and applications.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines or other reduced products.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Deprotected Morpholine: Removal of the Boc group yields 3-methylmorpholine.
N-Oxide Derivatives:
Reduced Amines: Reduction reactions yield secondary amines or other reduced products.
科学研究应用
L-N-Boc-3-methylmorpholine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of L-N-Boc-3-methylmorpholine is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the nitrogen atom from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The removal of the Boc group under acidic conditions reveals the free amine, which can then participate in further reactions. The compound’s reactivity and stability make it a valuable tool in synthetic chemistry.
相似化合物的比较
Similar Compounds
N-Boc-morpholine: Similar to L-N-Boc-3-methylmorpholine but lacks the methyl group at the 3-position.
N-Boc-piperidine: A related compound with a piperidine ring instead of a morpholine ring.
N-Boc-pyrrolidine: Another similar compound with a pyrrolidine ring.
Uniqueness
This compound is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and steric properties. This structural feature can make it more suitable for specific applications compared to its analogs.
属性
IUPAC Name |
tert-butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO4/c1-21(2,3)27-20(25)23-16(14-10-6-4-7-11-14)17(26-19(24)18(23)22)15-12-8-5-9-13-15/h4-13,16-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVNBQKUIAJJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(OC(=O)C1Br)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Bromo-5-fluorophenyl)methyl]azetidine](/img/structure/B12092063.png)
![3-(4-Methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12092073.png)
![1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12092077.png)
![tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B12092084.png)
![4-[(5-chloro-4-methoxy-2-pyridinyl)amino]-4-oxoButanoic acid](/img/structure/B12092092.png)
![1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride](/img/structure/B12092109.png)




![Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-](/img/structure/B12092142.png)
![2-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid ethyl ester](/img/structure/B12092147.png)
